molecular formula C21H19ClN4O2S B15078489 7-Benzyl-8-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione

7-Benzyl-8-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione

Cat. No.: B15078489
M. Wt: 426.9 g/mol
InChI Key: WANSWYMFMBQDHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Benzyl-8-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione is a synthetic purine-2,6-dione derivative intended for research applications. Compounds within this structural class are of significant interest in medicinal chemistry and biochemical research due to their potential to interact with key biological targets. Research indicates that analogous molecules featuring the 7-benzyl-1,3-dimethylpurine-2,6-dione core structure demonstrate biological activity by targeting enzymes such as dipeptidyl peptidase 4 (DPP-4) . The specific 8-position substitution with a (4-chlorophenyl)methylsulfanyl group in this compound suggests potential for enhanced selectivity and potency, a hypothesis supported by the activity of other 8-substituted purine-diones found in research contexts . This reagent serves as a valuable chemical building block for investigating structure-activity relationships (SAR), particularly in the development of enzyme inhibitors. It is also suitable for use in high-throughput screening assays and as a reference standard in analytical chemistry. Researchers are advised to conduct their own characterization and bioactivity studies to confirm its properties. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C21H19ClN4O2S

Molecular Weight

426.9 g/mol

IUPAC Name

7-benzyl-8-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C21H19ClN4O2S/c1-24-18-17(19(27)25(2)21(24)28)26(12-14-6-4-3-5-7-14)20(23-18)29-13-15-8-10-16(22)11-9-15/h3-11H,12-13H2,1-2H3

InChI Key

WANSWYMFMBQDHX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=CC=C(C=C3)Cl)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-BENZYL-8-((4-CHLOROBENZYL)THIO)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps. One common method starts with the preparation of the purine core, followed by the introduction of benzyl and chlorobenzyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide or dimethylformamide to facilitate the substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The process may include purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-BENZYL-8-((4-CHLOROBENZYL)THIO)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

7-BENZYL-8-((4-CHLOROBENZYL)THIO)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or as a ligand in binding studies.

    Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 7-BENZYL-8-((4-CHLOROBENZYL)THIO)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The specific pathways involved depend on the biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Comparison with Structurally Similar Purine Derivatives

Antimicrobial Activity
  • Compound 168a : 8-(4-chlorophenyl)-4-oxopyrido[4,3-d]pyrimidin-8-yl}-1,3-dimethyl-1H-purine-2,6-dione (MIC: 1.5 mg mL⁻¹ against E. coli and K. pneumoniae) shares a 4-chlorophenyl group but differs in the pyridopyrimidine ring at position 7. This structural feature enhances Gram-negative activity compared to ciprofloxacin .
Bronchodilator Activity
  • Doxofylline (7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethylpurine-2,6-dione): A clinically used phosphodiesterase inhibitor with a dioxolanylmethyl group at position 5. It lacks the 8-substituent present in the target compound, highlighting how position 8 modifications (e.g., sulfanyl groups) may alter target selectivity or pharmacokinetics .
TRPC4/5 Inhibition
  • 7-[(4-chlorophenyl)methyl]-1-(3-hydroxypropyl)-3-methyl-8-[3-(trifluoromethoxy)phenoxy]-3,7-dihydro-1H-purine-2,6-dione: This TRPC4/5 inhibitor features a phenoxy group at position 8 instead of a sulfanyl group. The trifluoromethoxy substituent likely enhances receptor binding, suggesting that electron-withdrawing groups at position 8 may optimize TRPC modulation .

Structural and Functional Differences

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents (Position 7/8) Molecular Weight (g/mol) Key Activity Source
Target Compound 7-Benzyl, 8-(4-Cl-benzylthio) 426.92 N/A (Theoretical)
Compound 168a 8-(4-Cl-phenyl)-pyridopyrimidine ~450 (estimated) Antimicrobial (Gram-negative)
Doxofylline 7-(1,3-dioxolanylmethyl) 266.27 Bronchodilation (PDE inhibition)
TRPC4/5 Inhibitor (WHO INN) 8-[3-(trifluoromethoxy)phenoxy] ~500 (estimated) TRPC4/5 inhibition
7-(4-Chlorophenyl)-1,3-dimethylpurine-2,6-dione 7-(4-Cl-phenyl) 278.71 N/A (Simpler analog)
Key Observations:

Position 8 Modifications: Sulfanyl (target compound) vs. phenoxy (TRPC inhibitor) groups influence target selectivity. Sulfanyl groups may enhance membrane permeability but reduce hydrogen-bonding capacity compared to ether linkages.

Position 7 Substituents: Benzyl (target) vs.

Biological Activity

7-Benzyl-8-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a purine core with various substituents, which may influence its pharmacological properties. This article will explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Characteristics

PropertyValue
CAS Number 374606-28-7
Molecular Formula C21H19ClN4O2S
Molecular Weight 426.92 g/mol
IUPAC Name This compound
InChI Key OKIPTCWBVNJGOH-UHFFFAOYSA-N

Structural Features

The compound contains a purine ring system substituted with a benzyl group and a chlorophenyl group linked via a methylsulfanyl moiety. These structural elements are significant as they can enhance the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors involved in various cellular processes. Preliminary studies suggest that the compound may act as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and immune regulation. Inhibition of DPP-IV can lead to increased levels of incretin hormones, which help regulate blood sugar levels.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that purine derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. The specific interactions of this compound with cancer cell lines remain an area for further investigation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar purine derivatives have demonstrated activity against various bacterial strains and fungi. The presence of the chlorophenyl group may enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes.

Study on DPP-IV Inhibition

A patent document outlines the synthesis and biological evaluation of several purine derivatives as DPP-IV inhibitors. The results indicated that modifications on the purine scaffold significantly influenced inhibitory potency and selectivity towards DPP-IV compared to other enzymes .

Anticancer Activity Evaluation

A comparative study involving related compounds showed that some purine derivatives exhibited significant cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The mechanism involved induction of cell cycle arrest and apoptosis, suggesting potential for therapeutic application in oncology .

Antimicrobial Testing

In vitro assays conducted on similar compounds demonstrated effective inhibition against gram-positive and gram-negative bacteria. The results indicated that structural modifications could lead to enhanced antimicrobial efficacy .

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